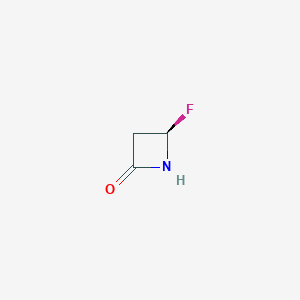

(4R)-4-Fluoroazetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

594865-97-1 |

|---|---|

Molecular Formula |

C3H4FNO |

Molecular Weight |

89.07 g/mol |

IUPAC Name |

(4R)-4-fluoroazetidin-2-one |

InChI |

InChI=1S/C3H4FNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6)/t2-/m0/s1 |

InChI Key |

RFGZYLNEARMOGP-REOHCLBHSA-N |

Isomeric SMILES |

C1[C@H](NC1=O)F |

Canonical SMILES |

C1C(NC1=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 4r 4 Fluoroazetidin 2 One

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to establish the chiral center at the C4 position during the formation of the azetidin-2-one (B1220530) ring. du.ac.in This can be achieved through various methods, including the use of chiral auxiliaries, enantioselective catalysts, or biocatalytic transformations.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com In the context of (4R)-4-Fluoroazetidin-2-one synthesis, a chiral auxiliary can be attached to one of the starting materials to control the facial selectivity of the ring-forming cyclization reaction.

One of the most common methods for β-lactam synthesis is the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.gov By employing a chiral auxiliary on either the ketene or the imine precursor, it is possible to induce asymmetry in the final product. For instance, a chiral group attached to the nitrogen of the imine can effectively shield one face of the C=N double bond, directing the incoming ketene to the opposite face and thereby controlling the stereochemistry at the newly formed C3 and C4 centers. After the cyclization, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. du.ac.in

Commonly used chiral auxiliaries derived from natural sources like amino acids, terpenes, or hydroxy acids could be adapted for this purpose. du.ac.inresearchgate.net For example, oxazolidinones, as popularized by Evans, have proven to be highly effective in a variety of asymmetric transformations and could be employed in the synthesis of precursors to this compound. researchgate.netnih.gov The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the key bond-forming step. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Origin/Type | Key Feature |

| Evans' Oxazolidinones | Amino alcohols | Rigid structure provides excellent stereocontrol. |

| Camphorsultam | Terpene (Camphor) | Provides high diastereoselectivity in various reactions. |

| Pseudoephedrine | Alkaloid | Forms a chiral amide that directs alkylation reactions. wikipedia.org |

| SAMP/RAMP | Amino acids (Proline) | Used to form chiral hydrazones for asymmetric alkylations. researchgate.net |

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of chiral heterocycles. rsc.orgmdpi.com

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.orgnih.gov For the synthesis of this compound, a chiral amine or a Brønsted acid catalyst could be employed to activate the substrates and control the stereochemical outcome of the reaction.

A potential organocatalytic route could involve the [2+2] cycloaddition of a fluoroketene with an imine. A chiral amine catalyst, such as a derivative of proline or a cinchona alkaloid, could activate the ketene precursor to form a chiral enolate or activate the imine through the formation of a chiral iminium ion. rsc.orgorganic-chemistry.org This activation would create a stereochemically defined environment, leading to the preferential formation of the (4R) stereoisomer. The development of bifunctional catalysts, which can activate both reaction partners simultaneously, has shown great promise in achieving high enantioselectivity in complex reactions. frontiersin.org

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations with high efficiency and selectivity. mdpi.combeilstein-journals.orgmdpi.com The synthesis of chiral β-lactams can be achieved through various transition metal-catalyzed reactions, including C-H activation and cyclization reactions. snnu.edu.cn

For the synthesis of this compound, a palladium- or rhodium-catalyzed process could be envisioned. For example, a transition metal complex with a chiral ligand could catalyze the intramolecular cyclization of a suitably functionalized acyclic precursor. mdpi.comsnnu.edu.cn The chiral ligand, such as a derivative of BINAP or a chiral phosphine, coordinates to the metal center and creates a chiral pocket that dictates the stereochemical course of the reaction. snnu.edu.cnchemrxiv.org Recent advances in transition metal-catalyzed C-H functionalization provide a powerful strategy for the direct and enantioselective synthesis of complex molecules, which could potentially be applied to the construction of the 4-fluoroazetidin-2-one (B3321185) ring system. nih.govsnnu.edu.cn

Table 2: Comparison of Asymmetric Catalysis Approaches

| Catalysis Type | Catalyst | Advantages | Potential Application |

| Organocatalysis | Chiral amines, Brønsted acids | Metal-free, often milder conditions. organic-chemistry.org | Enantioselective [2+2] cycloadditions. rsc.org |

| Transition Metal Catalysis | Chiral metal complexes (e.g., Pd, Rh) | High turnover numbers, broad scope. mdpi.combeilstein-journals.org | Asymmetric C-H activation/cyclization. snnu.edu.cn |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.netrsc.org The use of enzymes in the synthesis of chiral compounds, including fluorinated molecules, is a rapidly growing field. nih.govfrontiersin.org

For the synthesis of this compound, a lipase-catalyzed kinetic resolution of a racemic mixture of 4-fluoroazetidin-2-one could be a viable approach. Lipases are known to exhibit high enantioselectivity in the hydrolysis or alcoholysis of esters and lactams. beilstein-journals.org By selectively reacting with one enantiomer of the racemic substrate, the other enantiomer, in this case, this compound, can be obtained in high enantiomeric purity. beilstein-journals.org

Alternatively, a de novo biocatalytic pathway could be designed. This might involve the use of engineered enzymes, such as aldolases or transaminases, to construct the chiral backbone of the molecule from simple, achiral starting materials. nih.gov The development of fluorinases, enzymes capable of forming carbon-fluorine bonds, also opens up new possibilities for the direct and stereoselective introduction of fluorine into organic molecules. frontiersin.org

Enantioselective Catalysis

Stereoselective Fluorination Strategies

An alternative approach to the synthesis of this compound involves the stereoselective fluorination of a pre-existing azetidin-2-one ring. This strategy requires the formation of a chiral enolate from a suitable β-lactam precursor, followed by reaction with an electrophilic fluorinating agent.

The challenge lies in controlling the stereochemistry of the fluorination step. The enolate can be planar, and the fluorinating agent can approach from either face. To achieve stereoselectivity, one could employ a chiral base to deprotonate the β-lactam, forming a chiral enolate. Alternatively, the β-lactam could bear a chiral auxiliary on the nitrogen atom, which would direct the incoming fluorinating agent to one face of the enolate.

Recent studies have shown that the direct alkylation and aldol (B89426) reactions of α-bromo-α-fluoro-β-lactams can proceed with high diastereoselectivity, suggesting that the generation and reaction of enolates from halogenated β-lactams is a feasible strategy. acs.org The use of electrophilic fluorinating reagents like Selectfluor in transition metal-catalyzed C-H fluorination has also been reported, which could be adapted for the stereoselective fluorination of azetidin-2-ones. beilstein-journals.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). This approach has been successfully applied to the synthesis of fluorinated β-lactams. A notable example is the stereoselective fluorination of a β-lactam precursor using N-fluorosulfonimide, which proceeds under mild conditions to yield the desired 3-fluoroazetidinone. Reagents like Selectfluor™ (F-TEDA-BF4), a user-friendly and stable electrophilic fluorinating agent, are commonly employed for such transformations. The reaction typically involves the generation of an enolate from the β-lactam, which then attacks the electrophilic fluorine source.

Key Electrophilic Fluorinating Reagents:

| Reagent Name | Chemical Name | Key Features |

| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, mild, stable |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Highly selective and stable |

| N-Fluoropyridinium salts | e.g., Umemoto's reagents | Highly selective and stable |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination utilizes a fluoride (B91410) ion source (F-) to displace a leaving group in a substitution reaction or to add to an unsaturated system. This is a common strategy for synthesizing fluorinated compounds. Various fluoride sources, including alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic reagents like diethylaminosulfur trifluoride (DAST), are used. The efficiency of nucleophilic fluorination can be enhanced by using phase-transfer catalysts or by conducting the reaction in ionic liquids, which can lead to shorter reaction times and cleaner product formation. For instance, the fluorination of alcohols and other substrates can be achieved using reagents like DAST.

Common Nucleophilic Fluorinating Reagents:

| Reagent | Type | Characteristics |

| Potassium Fluoride (KF) | Inorganic fluoride | Cost-effective, highly basic |

| Cesium Fluoride (CsF) | Inorganic fluoride | Cost-effective, highly basic |

| Diethylaminosulfur Trifluoride (DAST) | Organic | Effective, but can be volatile and toxic |

| HF/Pyridine (Olah's Reagent) | HF Complex | Improved safety and reactivity |

Radical Fluorination Pathways

Radical fluorination offers an alternative route for the synthesis of fluorinated molecules. These reactions involve the generation of a carbon-centered radical that subsequently reacts with a fluorine source. One such method involves the radical allylation of an α-bromo-α-fluoro-β-lactam, which allows for the introduction of a C3 side chain. Photoredox catalysis has also emerged as a powerful tool for radical fluorination, enabling the synthesis of a variety of fluorinated compounds, including γ-lactams, under mild conditions. For example, a catalytic amount of silver nitrate (B79036) (AgNO3) can facilitate the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor as the fluorine source.

Precursor-Based Synthetic Routes

Beyond direct fluorination of the β-lactam ring, the synthesis of this compound can be accomplished by constructing the ring from suitably functionalized precursors.

Cyclization Reactions from Substituted Building Blocks

The formation of the β-lactam ring is often achieved through intramolecular cyclization of a linear precursor. A common strategy is the [2+2] cycloaddition of a ketene with an imine, known as the Staudinger synthesis. This method allows for the construction of the four-membered ring with control over the stereochemistry at the C3 and C4 positions. Another approach involves a Reformatsky-type reaction, which has been utilized in the synthesis of 3-fluoro and 3,3-difluoro β-lactams. For instance, the reaction of N-(4-methoxybenzyl)arylimines with ethyl dibromofluoroacetate can yield 3-bromo-3-fluoro β-lactams.

Ring-Expansion and Contraction Approaches

While less common for the direct synthesis of this compound, ring-expansion and ring-contraction reactions represent viable strategies for the synthesis of β-lactams in general. These methods involve the rearrangement of a pre-existing ring system to form the desired four-membered lactam.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of less hazardous reagents, milder reaction conditions, and more efficient catalytic systems. For example, microwave-assisted synthesis has been employed to accelerate reactions, such as in the Reformatsky reaction for preparing fluorinated β-lactams. The use of heterogeneous catalysts, which can be easily separated and recycled, is another green approach. Furthermore, photoredox catalysis aligns with green chemistry goals due to its operational simplicity and potential for scalability. Chemoenzymatic methods, which utilize enzymes as catalysts, also offer a green route to fluorinated β-lactams with high stereoselectivity.

Solvent-Free and Reduced Solvent Syntheses

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. In the context of β-lactam synthesis, several strategies are being explored to achieve this goal. While specific solvent-free industrial processes for this compound are not widely documented in publicly available literature, general approaches in β-lactam synthesis point towards the feasibility of such methods.

One common approach to reducing solvent use is the application of high-concentration or neat reaction conditions. For instance, the Staudinger [2+2] cycloaddition of a ketene and an imine, a cornerstone of β-lactam synthesis, can in some cases be performed with minimal solvent. The reaction's efficiency under these conditions is highly dependent on the nature of the reactants and the catalyst used.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique for conducting reactions under solvent-free or reduced solvent conditions. acs.org The rapid heating provided by microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes, thereby reducing the need for extensive purification and solvent use. A notable example is the microwave-assisted Reformatsky reaction used for the synthesis of 3-fluoro and 3,3-difluoro β-lactams. acs.org

Furthermore, the use of alternative reaction media, such as ionic liquids or deep eutectic solvents, can provide a more environmentally benign approach compared to traditional volatile organic solvents. These solvents can be designed to be non-volatile and recyclable, and in some cases, they can also enhance the rate and selectivity of reactions.

| Synthetic Approach | Solvent Condition | Key Advantages | Reference |

| High-Concentration Reactions | Reduced or no solvent | Increased reaction rate, simplified workup | General Principle |

| Microwave-Assisted Synthesis | Solvent-free or reduced solvent | Faster reactions, higher yields, cleaner products | acs.org |

| Alternative Solvents | Ionic liquids, deep eutectic solvents | Non-volatile, recyclable, potential for enhanced reactivity | General Principle |

Catalytic Efficiency and Atom Economy Considerations

Catalytic Efficiency:

One of the most powerful methods for the asymmetric synthesis of β-lactams is the catalytic asymmetric [2+2] cycloaddition of ketenes and imines. nih.gov Chiral catalysts, such as cinchona alkaloids and their derivatives, have been successfully employed to induce high levels of enantioselectivity in these reactions. acs.orgpitt.edu The catalyst's role is to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. The development of highly active and selective catalysts allows for low catalyst loadings, which is economically and environmentally advantageous.

Enzymatic catalysis offers another highly efficient and stereoselective route to enantiopure β-lactams. Lipases, for example, have been used in the kinetic resolution of racemic fluorinated β-lactams. In a chemoenzymatic approach, a racemic mixture of a fluorinated β-lactam can be subjected to enzymatic hydrolysis or alcoholysis. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other, desired enantiomer unreacted and in high enantiomeric excess. beilstein-journals.org This method is particularly attractive due to the mild reaction conditions and the high selectivity often achieved with enzymes. beilstein-journals.org

Atom Economy:

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Addition reactions, such as the [2+2] cycloaddition, are inherently more atom-economical than substitution or elimination reactions, as all the atoms of the reactants are, in principle, incorporated into the product.

To improve atom economy, catalytic methods are preferred over stoichiometric ones. The use of a catalyst, which is only required in small amounts and can be recycled, significantly reduces waste. Furthermore, designing synthetic routes that minimize the use of protecting groups and other auxiliary reagents is crucial for maximizing atom economy.

| Consideration | Key Aspects | Relevance to this compound Synthesis |

| Catalytic Efficiency | High turnover number, high enantioselectivity, low catalyst loading. | Enables the production of the desired (4R) enantiomer with minimal catalyst waste. Chiral Lewis acids, organocatalysts, and enzymes are key. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Favors addition reactions like [2+2] cycloadditions. Minimizes waste by avoiding stoichiometric reagents and protecting groups. |

Chemical Reactivity and Mechanistic Investigations of 4r 4 Fluoroazetidin 2 One

Ring-Opening Reactions

The inherent strain of the azetidin-2-one (B1220530) ring makes it susceptible to cleavage under various conditions. The presence of a fluorine atom at the C4 position further influences the reactivity of the β-lactam core.

Nucleophilic Ring-Opening Pathways

The β-lactam ring is an amide within a four-membered ring. Unlike typical amides which are relatively unreactive towards nucleophiles due to resonance stabilization, the geometry of the β-lactam ring hinders this delocalization, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. futurelearn.com This enhanced reactivity is a hallmark of β-lactams.

The reaction of β-lactams with nucleophiles generally proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the ring. For (4R)-4-fluoroazetidin-2-one, a nucleophile would attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the cleavage of the C4-N bond, resulting in a ring-opened product.

While specific studies on the nucleophilic ring-opening of this compound with external nucleophiles are not extensively documented in the reviewed literature, related systems provide valuable insights. For instance, the functionalization of 4-acetoxy-β-lactams at the C4 position, a key step in the synthesis of certain carbapenems, involves reactions with various nucleophiles. researchgate.net In a different scenario, an intramolecular nucleophilic substitution has been observed where a hydroxyl group attacks the C4 carbon, displacing the fluorine atom to form a bicyclic ether. researchgate.net This highlights the potential for the C4 position to be an electrophilic center, although direct intermolecular ring-opening via attack at the carbonyl is the more classical pathway for β-lactam reactivity.

The reactivity of related azetidinium ions with nucleophiles such as azide, benzylamine, and alkoxides has been shown to be regioselective, with attack occurring at either the C2 or C4 position depending on the substitution pattern. uit.no

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the hydrolysis of β-lactams is generally accelerated. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. This is followed by the formation of a tetrahedral intermediate and subsequent ring opening to yield a β-amino acid. preprints.org

Table 1: Stability of a 3-Fluoro-β-lactam Analogue at Various pH Values nih.gov

| pH | % Remaining after 24h |

| 4 | 76% |

| 7.4 | 87% |

| 9 | 26% |

Data for 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one.

Enzymatic Hydrolysis and Ring-Opening Studies

The enzymatic hydrolysis of the amide bond in the β-lactam ring by β-lactamase enzymes is the primary mechanism of bacterial resistance to β-lactam antibiotics. mdpi.com However, not all β-lactams are susceptible to enzymatic cleavage.

Studies on N-aryl 3-halogenated azetidin-2-ones have shown that these compounds can act as competitive inhibitors of β-lactamases, such as TEM-1, rather than as substrates. nih.gov This indicates that the presence of the halogen substituent can confer resistance to enzymatic hydrolysis. nih.gov Specifically, neither halogen substitution nor increased ring strain in related tricyclic analogues induced enzymatic hydrolysis. nih.gov

On the other hand, lipases, another class of hydrolytic enzymes, have been successfully employed for the kinetic resolution of racemic β-lactams. For example, Burkholderia cepacia lipase (B570770) can catalyze the enantioselective hydrolysis or alcoholysis of fluorinated β-lactams, allowing for the preparation of enantiomerically pure compounds. researchgate.netresearchgate.net This demonstrates that while some enzymes like β-lactamases may be inhibited, others like lipases can effectively catalyze the ring-opening of fluorinated azetidinones. The development of cephalosporin-based prodrugs of aliphatic thiols has also been explored, where the enzymatic hydrolysis of the β-lactam by metallo-β-lactamases releases the active inhibitor. Fluorination near the thiol group was found to facilitate this release. uit.no

Stereochemical Integrity and Epimerization Studies

The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. The relative configuration of the substituents at C3 and C4 can significantly impact the molecule's efficacy.

The epimerization at the C4 position of azetidin-2-ones is a known transformation. Studies on cis-4-formyl-2-azetidinones have demonstrated that C4-epimerization can be achieved using reagents such as aqueous dimethylamine (B145610) with a phase-transfer catalyst or sodium carbonate. acs.org These methods allow for the conversion of the cis isomer to the more stable trans isomer. This process is significant as the trans configuration is often the desired stereochemistry for biological activity in many β-lactam-based compounds. While these studies were not performed on this compound specifically, they establish a precedent for the possibility of epimerization at the C4 position of the azetidin-2-one ring under basic conditions. The stereochemical integrity of this compound would therefore be a critical factor to consider in reactions or conditions that employ basic reagents.

Reactivity at the Fluoro-Substituted Position

Fluorine Substitution Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as a result, the fluorine atom is generally considered a poor leaving group in nucleophilic substitution reactions. researchgate.net However, the reactivity of the C-F bond can be influenced by the molecular context.

In the case of this compound, the fluorine atom is attached to a carbon that is part of a strained ring and is adjacent to a carbonyl group. While direct intermolecular nucleophilic substitution of the fluorine atom by an external nucleophile is expected to be challenging, intramolecular displacements have been reported. For example, the treatment of a cis-3-hydroxy-β-lactam bearing a 2-fluorobenzyl group on the nitrogen with sodium hydride resulted in the intramolecular displacement of the fluorine atom to yield a tricyclic β-lactam. acs.org In another example, anodic oxidation of 4-trimethylsilylazetidin-2-ones in the presence of a fluoride (B91410) source has been used to synthesize 4-fluoroazetidin-2-ones, demonstrating a method for introducing the fluorine atom at this position. researchgate.net

Although direct intermolecular substitution of the fluorine in 4-fluoroazetidin-2-one (B3321185) is not well-documented, the general unreactivity of alkyl fluorides towards nucleophilic substitution suggests that such reactions would require harsh conditions or specific activation of the C-F bond.

Elimination Reactions Leading to Olefinic Species

Elimination reactions of 4-halo-azetidin-2-ones can provide access to unsaturated β-lactams. In the case of this compound, a base-induced elimination of hydrogen fluoride (HF) would lead to the formation of an azetidin-2-one-derived olefin. Such reactions are often in competition with nucleophilic substitution. libretexts.org The mechanism of elimination can proceed through different pathways, such as E1, E2, or E1cB, depending on the reaction conditions and the nature of the substrate and base. libretexts.orglibretexts.org For β-lactams, base-promoted ring-opening and elimination reactions have been observed for 4-chloro- and 4-(methylthio)azetidinones. acs.org

The regioselectivity of the elimination is governed by the availability of β-hydrogens and the stability of the resulting alkene, often following Zaitsev's rule which predicts the formation of the more substituted alkene as the major product. libretexts.org In the context of this compound, the presence of hydrogens on the C3 carbon would be a prerequisite for such an elimination to occur. The specific conditions required, such as the choice of base and solvent, would be crucial in directing the reaction towards elimination over substitution. For instance, strong, non-nucleophilic bases are typically employed to favor elimination.

Functional Group Transformations and Derivatization at Remote Positions

The nitrogen atom of the β-lactam ring in this compound can undergo alkylation and acylation reactions. These transformations are important for modifying the properties of the molecule and for the synthesis of more complex derivatives.

N-Alkylation: The N-alkylation of β-lactams can be achieved using various alkylating agents. A method for the N-alkylation of a bicyclic β-lactam using silica-supported cesium carbonate under solvent-free conditions has been reported. scispace.com Photoredox catalysis has also been employed for the intramolecular N-alkylation of β-lactams bearing an alkene moiety. beilstein-journals.orgresearchgate.net These methods offer pathways to introduce a range of substituents onto the nitrogen atom.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Silica (B1680970) supported Cesium Carbonate, solvent-free | N-alkylated bicyclic β-lactam | scispace.com |

| Intramolecular N-Alkylation | Acridinium photocatalyst, HAT catalyst | 2-alkylated clavam derivatives | beilstein-journals.orgresearchgate.net |

N-Acylation: The N-acylation of β-lactams is a key reaction for the introduction of various acyl groups. Enantioselective N-acylation of 4-aryl-β-lactams has been achieved using the acyl transfer catalyst Cl-PIQ, providing a method for kinetic resolution. nih.govacs.org Furthermore, N-activated β-lactams, such as those with N-carbamate or N-sulfamate groups, have been shown to be effective acylating agents for acyl carrier proteins, indicating the enhanced reactivity of the lactam ring upon N-activation. nih.govrsc.org The kinetic resolution of N-acyl-β-lactams has also been accomplished through enantioselective alcoholysis. wustl.edu

| Reaction Type | Catalyst/Reagent | Substrate | Outcome | Reference |

| Enantioselective N-Acylation | Cl-PIQ | 4-Aryl-β-lactams | Kinetic resolution | nih.govacs.org |

| N-Acylation (as acylating agent) | N-activated β-lactams (carbamates, sulfamates) | Acyl carrier proteins | Site-specific acylation | nih.govrsc.org |

| Enantioselective Alcoholysis | Amidine-based catalysts | N-Acyl-β-lactams | Kinetic resolution | wustl.edu |

Functionalization at the C3 position of the azetidin-2-one ring is a valuable strategy for creating structural diversity. This can be achieved through the generation of an enolate at the C3 position, which can then react with various electrophiles. Studies have described the formation of the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one and its subsequent aldol (B89426) reactions with aldehydes and ketones. acs.org The stereoselectivity of these reactions is often rationalized via closed, six-membered transition states. acs.org

For a 4-fluoro-substituted azetidin-2-one, the generation of an enolate at C3 would be influenced by the electron-withdrawing nature of the fluorine atom. This could potentially affect the acidity of the C3 protons and the reactivity of the resulting enolate. The development of methods for the C3-functionalization of 4-substituted azetidin-2-ones is an active area of research, with the aim of synthesizing novel β-lactam derivatives. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is intrinsically linked to its kinetic and thermodynamic properties. The four-membered ring is strained, which is a major driving force for ring-opening reactions. rsc.org

Reaction Kinetics: The kinetics of reactions involving β-lactams, such as nucleophilic substitution or elimination, are influenced by several factors including the nature of the nucleophile/base, the leaving group, the solvent, and the substituents on the β-lactam ring. pdx.edu For instance, in SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The fluorine atom at C4 of this compound would act as a leaving group in nucleophilic substitution reactions. The rate of such reactions generally increases with a better leaving group (I > Br > Cl > F), suggesting that the C-F bond would be the least reactive among halogens in this context. libretexts.org Kinetic studies on the enantioselective N-acylation of β-lactams have been performed to determine reaction rates and selectivity factors. nih.govacs.org

Applications of 4r 4 Fluoroazetidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Fluoro-Beta-Lactams and Analogues

(4R)-4-Fluoroazetidin-2-one serves as a important starting material for the synthesis of more complex chiral fluoro-β-lactams. The β-lactam core is a privileged scaffold in medicinal chemistry, most notably as the key structural component of β-lactam antibiotics. nih.gov The introduction of fluorine at the C4-position can significantly modulate the biological and chemical properties of the resulting β-lactam analogues.

The reactivity of the β-lactam ring can be influenced by fluorination, which can enhance the molecule's stability or alter its susceptibility to nucleophilic attack. researchgate.net For instance, the synthesis of various substituted 3-fluoro- and 3,3-difluoro-β-lactams has been achieved through methods like the Reformatsky reaction. nih.govnih.gov While these examples focus on fluorination at the 3-position, the principles can be extended to derivatives starting from this compound to create novel C4-fluorinated analogues. These analogues are valuable for probing structure-activity relationships in drug discovery programs, for example, in the development of novel anticancer agents or cholesterol absorption inhibitors. researchgate.netnih.gov

Table 1: Examples of Synthesized Fluoro-β-Lactam Analogues and their Potential Applications

| Compound Class | Synthetic Method | Potential Application |

| 3-Fluoro-β-lactams | Reformatsky Reaction | Anticancer agents |

| 3,3-Difluoro-β-lactams | Reformatsky Reaction | Anticancer agents |

| trans-(3R,4R)-amino-β-lactam derivatives | Multi-step synthesis | Cholesterol absorption inhibitors |

Precursor to Fluoro-Amino Acids and Peptidomimetics

The strained β-lactam ring of this compound is prone to ring-opening reactions, a property that is exploited for the synthesis of valuable fluorinated β-amino acids. nih.gov These non-canonical amino acids are of significant interest for incorporation into peptides and proteins, where the presence of fluorine can confer enhanced stability, altered conformation, and modified biological activity. nih.govbeilstein-journals.org

Hydrolytic or other nucleophilic ring-opening of this compound provides access to (3R)-3-amino-3-fluoropropanoic acid derivatives. The stereochemistry at the C4 position of the starting material directly translates to the stereochemistry of the fluorine-bearing carbon in the resulting amino acid. The ability to introduce a stereodefined fluorine atom into a β-amino acid backbone is a powerful tool for designing peptidomimetics with specific conformational constraints and biological targets. For example, fluorinated amino acids have been used as building blocks for creating more stable and effective peptide-based therapeutics. beilstein-journals.org

Intermediate in the Construction of Fluorinated Heterocycles

Beyond β-lactams and amino acids, this compound is a valuable intermediate for the construction of a broader range of fluorinated heterocycles. The selective incorporation of fluorine into heterocyclic scaffolds is a major focus in medicinal chemistry due to the profound effects fluorine can have on a molecule's properties. beilstein-journals.org

Ring-expansion strategies starting from this compound can lead to the formation of larger, fluorinated N-heterocycles such as fluorinated piperidines or other six-membered rings. nih.gov These reactions often involve the cleavage of the β-lactam ring and subsequent cyclization with a suitable partner. The stereocenter bearing the fluorine atom can direct the stereochemical outcome of these transformations, allowing for the synthesis of complex heterocyclic systems with a high degree of stereocontrol. Such fluorinated heterocycles are sought after as components of new pharmaceuticals and agrochemicals. beilstein-journals.orgrsc.org

Role in Total Synthesis of Complex Molecules

Chiral building blocks are essential in the total synthesis of complex natural products and other intricate molecular targets. buchler-gmbh.comnih.gov this compound, with its predefined stereochemistry and versatile reactivity, can serve as a key fragment in a convergent synthetic strategy. The "chiral pool" approach, which utilizes readily available chiral molecules, is a cornerstone of modern organic synthesis. buchler-gmbh.com

While specific examples of the total synthesis of a natural product directly employing this compound are not extensively documented in readily available literature, its potential is evident. A synthetic chemist could envision incorporating the fluoroazetidinone unit into a larger molecule, which is then elaborated through a series of reactions to arrive at the final target. organicchemistrydata.orgisef.netchemrxiv.org The fluorine atom can serve not only to impart specific properties to the final molecule but also as a handle for further chemical transformations or as a spectroscopic probe.

Stereocontrolled Introduction of Fluorine through Ring-Opening Products

A key feature of using this compound is the ability to achieve stereocontrolled introduction of fluorine into acyclic systems via ring-opening reactions. The cleavage of the C-N or C-C bonds of the azetidinone ring by various nucleophiles leads to the formation of linear molecules where the stereochemistry of the fluorine-bearing carbon is retained from the starting material. rsc.orgrsc.org

This strategy provides a reliable method for generating chiral, fluorinated aliphatic fragments that can be further elaborated into a wide range of organic compounds. The predictable stereochemical outcome is a significant advantage over many de novo fluorination methods, which can often result in mixtures of stereoisomers. This application underscores the value of this compound as a "chiral fluorine" source for asymmetric synthesis.

Advanced Spectroscopic and Spectrometric Elucidation of 4r 4 Fluoroazetidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of organic molecules in solution. For (4R)-4-Fluoroazetidin-2-one, various NMR techniques provide critical insights into its stereochemistry and conformation.

¹⁹F NMR Chemical Shift Anisotropy and Environment Effects

The phenomenon of chemical shift anisotropy (CSA) is a key factor in ¹⁹F NMR. nih.gov The electron distribution around the fluorine nucleus is not spherical, leading to different shielding effects depending on the orientation of the molecule with respect to the external magnetic field. In solution, rapid molecular tumbling averages this anisotropy, resulting in a single sharp resonance. However, the magnitude of the CSA contributes to relaxation mechanisms and can be influenced by the molecular environment. nih.gov For instance, the interaction with chiral solvents or binding to a larger biomolecule can induce noticeable changes in the ¹⁹F chemical shift, providing valuable information about intermolecular interactions. rsc.org

Table 1: Illustrative ¹⁹F NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|

| This compound | CDCl₃ | Hypothetical value: -180 to -220 |

| Fluorobenzene | CDCl₃ | -113 |

| Trifluoroacetic acid | CDCl₃ | -76.5 |

Note: The chemical shift for this compound is hypothetical and serves for illustrative purposes. Actual values can vary based on experimental conditions.

Analysis of ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants

Scalar (J) coupling between nuclei provides through-bond connectivity information and is crucial for structural elucidation. In this compound, the analysis of coupling constants between fluorine and both proton (¹H) and carbon (¹³C) nuclei is highly informative. nih.gov

The magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei, as described by the Karplus relationship. nih.gov For instance, the three-bond coupling constant (³J(H,F)) between the fluorine at C4 and the protons at C3 can help determine their relative stereochemistry. A larger coupling constant is typically observed for a trans (anti-periplanar) arrangement, while a smaller value is expected for a cis (syn-clinal) relationship. acs.org Similarly, ¹³C-¹⁹F coupling constants provide valuable structural constraints. researchgate.net

Table 2: Representative Coupling Constants for Fluoroorganic Compounds

| Coupling Type | Number of Bonds | Typical Range (Hz) |

|---|---|---|

| ¹J(C,F) | 1 | 150 - 350 |

| ²J(C,F) | 2 | 10 - 50 |

| ³J(C,F) | 3 | 0 - 20 |

| ²J(H,F) | 2 | 10 - 60 |

| ³J(H,F) | 3 | 0 - 30 |

Note: These are general ranges and the specific values for this compound would require experimental determination.

NOESY and ROESY for Conformational and Relative Stereochemical Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect through-space interactions between protons. libretexts.org These experiments are instrumental in determining the relative stereochemistry and preferred conformation of molecules. conicet.gov.ar

For this compound, a NOESY or ROESY experiment would reveal spatial proximities between the fluorine-bearing C4 proton and the protons on the C3 position of the β-lactam ring. A cross-peak between the C4-H and a C3-H would indicate that they are on the same face of the ring, confirming a cis relationship. Conversely, the absence of such a cross-peak, or a very weak one, would suggest a trans arrangement. acs.org These techniques are particularly valuable when coupling constant analysis is ambiguous. rsc.org ROESY is often preferred for molecules of intermediate size where the NOE may be close to zero. beilstein-journals.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and then fragmented in a predictable manner. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure. libretexts.org For this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would involve the cleavage of the β-lactam ring.

A likely fragmentation would be the cleavage of the amide bond and the C3-C4 bond, leading to the loss of neutral fragments such as CO or ethenone. The presence of the fluorine atom would influence the fragmentation, and characteristic losses of HF or a fluoro-containing radical could be observed. The fragmentation of β-lactams often involves initial cleavage adjacent to the carbonyl group. msu.edulibretexts.org For instance, 1-(4-nitrophenyl)-2-azetidinone shows a characteristic loss of the nitro group. vulcanchem.com

Table 3: Plausible Mass Spectrometric Fragments of this compound

| m/z Value (Hypothetical) | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 89 | [C₃H₄FNO]⁺ (Molecular Ion) | - |

| 61 | [C₂H₂FO]⁺ | CO |

| 47 | [CH₂FN]⁺ | C₂H₂O |

| 28 | [CO]⁺ or [C₂H₄]⁺ | C₂H₄FNO or C₃H₄FNO-C₂H₄ |

Note: These are hypothetical fragments based on general fragmentation rules for similar structures. Actual fragmentation would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. numberanalytics.com Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry can achieve mass accuracies in the parts-per-million (ppm) range. serdp-estcp.mil

For this compound, with a chemical formula of C₃H₄FNO, HRMS would be used to measure its exact mass. The experimentally determined mass would then be compared to the calculated theoretical mass. A close match between the experimental and theoretical masses, within a narrow tolerance, provides unambiguous confirmation of the elemental formula. acs.org This is particularly crucial to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 4: High-Resolution Mass Spectrometry Data for C₃H₄FNO

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₄FNO |

| Calculated Monoisotopic Mass | 89.0277 u |

| Required Mass Accuracy (typical) | < 5 ppm |

Note: The ability of HRMS to confirm the elemental composition is a critical step in the structural elucidation of novel compounds.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable technique for the separation of enantiomers and the determination of enantiomeric excess (ee) in a chiral sample. The development of a robust chiral separation method is a multi-faceted process that involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. chromatographyonline.comphenomenex.com

The enantiomeric purity of this compound can be effectively assessed by chiral High-Performance Liquid Chromatography (HPLC). The development of a suitable HPLC method necessitates a systematic screening of various chiral stationary phases (CSPs) and mobile phase conditions to achieve baseline separation of the enantiomers.

For the separation of fluorinated and β-lactam compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. csfarmacie.czu-szeged.hu These phases, often coated or covalently bonded to a silica (B1680970) support, provide a chiral environment through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which can differentiate between the two enantiomers. csfarmacie.cz

The selection of the mobile phase is equally critical. In normal-phase chromatography, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are commonly employed. The concentration of the alcohol modifier can be adjusted to optimize retention times and resolution. In some cases, the addition of a small amount of an acidic or basic additive can improve peak shape and selectivity. acs.org For reversed-phase separations, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are typical mobile phases. researchgate.net

A systematic approach to method development would involve screening a set of commercially available chiral columns with varying mobile phase compositions. The retention times and resolution factor (α) for the enantiomers would be carefully monitored to identify the optimal conditions.

Table 1: Illustrative Chiral HPLC Screening Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cyclodextrin-based |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Methanol | Acetonitrile/Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |

This table is for illustrative purposes and actual conditions would need to be determined experimentally.

Gas chromatography (GC) with chiral stationary phases offers a high-resolution alternative for the enantiomeric purity assessment of volatile compounds. For a compound like this compound, derivatization might be necessary to enhance its volatility and thermal stability for GC analysis.

Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of enantiomers of various compound classes, including lactams. chromatographyonline.comnih.govnih.gov These CSPs are typically derivatives of α-, β-, or γ-cyclodextrin that are coated onto a fused silica capillary column. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin (B1172386) cavity. nih.gov The differing stabilities of these complexes lead to different retention times and, consequently, separation.

The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for optimizing the separation. Permethylated or acylated cyclodextrins are common choices. nih.gov

Table 2: Potential Chiral GC Stationary Phases for this compound Analysis

| Chiral Stationary Phase Type | Common Selector | Potential Applicability |

|---|---|---|

| Derivatized Cyclodextrins | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | High, due to proven success with cyclic compounds. |

| Octakis(2,3,6-tri-O-pentyl)-γ-cyclodextrin | Moderate, offers different cavity size for inclusion. |

This table provides a starting point for stationary phase selection in method development.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insight

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) spectroscopy is a powerful tool for the identification of key functional groups within this compound. The most prominent absorption bands are expected to arise from the carbonyl (C=O) group of the β-lactam ring and the carbon-fluorine (C-F) bond.

The C=O stretching vibration in a four-membered β-lactam ring typically appears at a higher frequency compared to acyclic amides, generally in the range of 1730-1760 cm⁻¹. researchgate.net This is due to the increased ring strain. For (R)-4-fluoro-2-azetidinone, computational studies predict this stretching vibration to be very intense and located at approximately 1838-1844 cm⁻¹. spectroscopyonline.comnih.gov

The C-F stretching vibration is also a characteristic absorption. The position of this band can vary depending on the substitution pattern, but for a monofluorinated compound, it is typically found in the region of 1000-1400 cm⁻¹. mdpi.com Computational analysis of (R)-4-fluoro-2-azetidinone places this vibration within this expected range. spectroscopyonline.comnih.gov

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | ~1840 | Very Strong |

| Carbon-Fluorine (C-F) | Stretching | ~1100-1300 | Strong |

| N-H | Stretching | ~3200-3400 | Medium |

These values are based on computational studies and provide a guide for experimental spectral interpretation. spectroscopyonline.comnih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often results in different relative intensities for various vibrational modes.

Computational studies have been performed to predict the Raman spectrum of (R)-4-fluoro-2-azetidinone, which can be used as a reference for experimental verification and structural confirmation. spectroscopyonline.comnih.gov

X-ray Crystallography for Absolute Configuration Determination (on crystalline derivatives or adducts)

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography remains the definitive method for determining the absolute configuration of a chiral molecule. This is typically achieved by preparing a crystalline derivative or adduct of the compound of interest.

The strategy involves reacting this compound with a chiral resolving agent or a molecule that induces crystallization to form a diastereomeric salt or a co-crystal. If a suitable single crystal of this derivative can be grown, X-ray diffraction analysis can be performed. The resulting electron density map provides the precise three-dimensional arrangement of the atoms in the crystal lattice, thereby unequivocally establishing the relative and absolute stereochemistry.

For instance, studies on related 3-fluoroazetidin-2-one derivatives have successfully employed X-ray crystallography to confirm their stereochemistry. researchgate.net In these cases, the presence of heavier atoms in the derivative can facilitate the determination of the absolute configuration through anomalous dispersion effects. The analysis of the crystallographic data, including the Flack parameter, allows for the unambiguous assignment of the (R) or (S) configuration at the chiral centers.

The formation of a crystalline derivative with a known chiral auxiliary would allow for the determination of the relative stereochemistry of the entire molecule. Since the absolute configuration of the auxiliary is known, the absolute configuration of the this compound moiety can be confidently assigned.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-4-fluoro-2-azetidinone |

| 3-fluoroazetidin-2-one |

| Hexane |

| Heptane |

| Isopropanol |

| Ethanol |

| Methanol |

| Acetonitrile |

| Cellulose |

| Amylose |

| α-cyclodextrin |

| β-cyclodextrin |

| γ-cyclodextrin |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Octakis(2,3,6-tri-O-pentyl)-γ-cyclodextrin |

Computational and Theoretical Investigations of 4r 4 Fluoroazetidin 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of (4R)-4-Fluoroazetidin-2-one. These calculations provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

The introduction of a fluorine atom at the C4 position of the azetidin-2-one (B1220530) ring is expected to have a significant impact on the FMOs. Fluorine's high electronegativity will likely lower the energy of both the HOMO and LUMO compared to the non-fluorinated parent compound. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule. A larger gap generally implies higher stability and lower reactivity. Theoretical calculations on related β-lactamase inhibitors have shown a correlation between the HOMO-LUMO gap and their biological activity. mdpi.com For this compound, the precise energy values of the HOMO, LUMO, and the energy gap would be determined using computational methods such as Density Functional Theory (DFT).

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: The values in this table are illustrative and based on typical ranges for similar fluorinated organic molecules. Actual values would be obtained from specific quantum chemical calculations.

The charge distribution within this compound is heavily influenced by the presence of the electronegative fluorine and oxygen atoms. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions.

The fluorine atom will induce a partial positive charge (δ+) on the C4 carbon to which it is attached, and a significant partial negative charge (δ-) on itself. Similarly, the carbonyl oxygen will carry a partial negative charge, while the carbonyl carbon will have a partial positive charge. This charge distribution creates a distinct molecular electrostatic potential (MEP), with regions of negative potential (red) around the fluorine and oxygen atoms and regions of positive potential (blue) around the hydrogen atoms and the C4 carbon. These electrostatic potentials are crucial for predicting how the molecule will interact with other molecules, such as substrates, enzymes, or solvents. researchgate.net

Table 2: Illustrative Partial Atomic Charges for this compound (Calculated via NBO Analysis)

| Atom | Partial Charge (e) |

| F | -0.45 |

| C4 | +0.35 |

| N1 | -0.60 |

| C2 (Carbonyl) | +0.70 |

| O (Carbonyl) | -0.65 |

Note: These values are illustrative and represent expected trends. Precise values are subject to the computational method and basis set used.

Conformational Analysis and Energy Landscapes

The four-membered ring of an azetidin-2-one is strained, and its conformation is a key determinant of its reactivity. Computational methods can map the energy landscape of this compound to identify its most stable conformations.

Potential energy surface (PES) scans are performed by systematically changing specific geometric parameters (e.g., bond lengths, bond angles, dihedral angles) and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers between conformers). For this compound, a key dihedral angle to scan would be the one that describes the puckering of the four-membered ring. The results of such a scan would reveal the preferred conformation of the ring and the energy required for it to adopt other, less stable conformations. Computational studies on related C4-monosubstituted 2-azetidinones have shown that an almost planar arrangement is often favored. researchgate.net

The surrounding solvent can have a profound effect on the conformation and stability of a molecule. semanticscholar.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. In a polar solvent, conformations with a larger dipole moment will be stabilized to a greater extent. For this compound, the presence of the polar C-F and C=O bonds will result in a significant molecular dipole moment. The stability of different conformers in solvents of varying polarity (e.g., water, methanol (B129727), chloroform) can be computationally assessed. Studies on similar fluorinated β-lactams have shown that polar solvents can influence stereoselectivity and reaction rates. semanticscholar.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with nucleophiles.

Theoretical studies on the formation of fluorinated β-lactams from the reaction of a fluoroketene and an imine have shown that the reaction mechanism can be highly dependent on the solvent. researchgate.net In the gas phase, the reaction may proceed through a concerted mechanism, while in solution, a stepwise mechanism involving a zwitterionic intermediate is more likely. researchgate.net Computational modeling can be used to locate the transition states for these pathways and calculate their activation energies, thus predicting the most favorable reaction route under different conditions. The role of the solvent in stabilizing intermediates and transition states is a crucial aspect of these investigations. researchgate.net

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Transition state theory posits that the rate of a reaction is determined by the energy barrier between reactants and products, which passes through a high-energy transition state structure. wikipedia.org Computational methods, particularly density functional theory (DFT), are powerful tools for locating and characterizing these transient species.

For reactions such as the nucleophilic attack on the carbonyl carbon of the β-lactam ring, a crucial step in the mode of action of many β-lactam antibiotics, computational models can elucidate the geometry and energy of the transition state. While specific studies on this compound are not extensively documented in publicly available literature, general principles from studies on related β-lactams can be applied. For instance, the hydrolysis of azetidin-2-ones has been computationally investigated, revealing the structure of the tetrahedral intermediate and the associated transition states.

Table 1: Illustrative Transition State Parameters for Nucleophilic Acyl Substitution on a Model Azetidin-2-one

| Parameter | Value | Method |

| Activation Energy (kcal/mol) | 15-20 | DFT (B3LYP/6-31G) |

| Key Bond Distance (C-Nu, Å) | 1.8 - 2.2 | DFT (B3LYP/6-31G) |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | DFT (B3LYP/6-31G*) |

Note: The data in this table is illustrative and based on typical values for related β-lactam systems. Specific values for this compound would require dedicated computational studies.

Reaction Pathway Simulations

Reaction pathway simulations, often performed using methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations, map the energetic landscape connecting reactants, transition states, and products. These simulations provide a detailed picture of the reaction mechanism, including the identification of intermediates and the determination of rate-limiting steps.

In the context of the synthesis of this compound, for example via a Staudinger cycloaddition, DFT calculations can be employed to analyze the reaction pathway. preprints.org Such analyses have shown that the stereochemical outcome of these reactions can be highly dependent on the energetics of the reaction pathway, which can be influenced by substituents on the reactants. preprints.org For this compound, the fluorine substituent at the C4 position would be expected to significantly influence the electronic properties of the imine precursor and the subsequent cyclization pathway.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can provide information on conformational flexibility, solvent interactions, and binding stability.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. tau.ac.ilresearchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

DFT calculations are commonly used for this purpose. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and corresponding IR absorption intensities can be obtained.

Table 2: Illustrative Predicted Spectroscopic Data for a Model Fluoroazetidinone

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Method |

| ¹H (H4) | 4.5 - 5.5 | DFT (GIAO) |

| ¹³C (C4) | 70 - 80 | DFT (GIAO) |

| ¹⁹F (F4) | -180 to -220 | DFT (GIAO) |

| C=O Stretch | 1750 - 1780 | DFT (B3LYP) |

Note: The data in this table is illustrative and based on typical values for related fluoro-β-lactam systems. Specific values for this compound would require dedicated computational studies.

Rational Design of Derivatives and Optimized Reaction Pathways

A significant application of computational and theoretical chemistry is in the rational design of new molecules with desired properties. google.com In the case of this compound, computational methods can be used to design derivatives with enhanced biological activity, improved pharmacokinetic properties, or altered reactivity.

By creating in silico models of this compound derivatives and calculating their properties, researchers can prioritize synthetic targets. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity. Furthermore, computational studies can be employed to optimize reaction pathways for the synthesis of these derivatives, for example, by identifying catalysts or reaction conditions that favor the desired product. The design of novel MEK inhibitors has been guided by such rational design principles, incorporating azetidine (B1206935) scaffolds. google.com

Derivatives and Analogues of 4r 4 Fluoroazetidin 2 One: Synthesis and Reactivity

Synthesis of Substituted Fluoroazetidinones

The generation of substituted fluoroazetidinone libraries relies on versatile synthetic strategies that allow for modification at various positions of the β-lactam ring.

Introducing substituents at the nitrogen atom of the azetidin-2-one (B1220530) ring is a common strategy to modulate the compound's properties. Various N-protected 3,3-difluoroazetidin-2-ones have been synthesized, demonstrating methods applicable to mono-fluorinated analogues. One approach involves a one-step cycloaddition of a zinc enolate derived from ethyl bromodifluoroacetate with N,N′,N′′-trisubstituted hexahydro-1,3,5-triazines, which serve as Schiff base trimers. thieme-connect.com This method is effective for producing N-arylmethyl derivatives like the N-(p-methoxybenzyl) compound. thieme-connect.com

A two-step alternative consists of a Reformatsky-type reaction to create N-substituted 3-amino-2,2-difluoropropanoates, followed by a base-mediated cyclization to form the β-lactam ring. thieme-connect.com This latter method has been successfully used to prepare N-anisyl and N-benzhydryl derivatives. thieme-connect.com The stability of the intermediates can vary; for instance, N-(p-methoxybenzyl)-1H-benzotriazolyl-1-methylamine proved unstable during recrystallization, while the precursors for the N-anisyl and N-benzhydryl derivatives were stable solids. thieme-connect.com

Table 1: Synthesis of N-Substituted 3,3-Difluoroazetidin-2-ones This table is interactive. Click on the headers to sort.

| N-Substituent | Synthetic Method | Key Intermediate | Yield |

|---|---|---|---|

| p-Methoxybenzyl | One-step cycloaddition | Schiff base trimer | - |

| Anisyl | Two-step Reformatsky/cyclization | N-substituted 3-amino-2,2-difluoropropanoate | - |

Data sourced from Lacroix et al., 2003. thieme-connect.com

Functionalization at the C3 position of the azetidinone ring introduces further structural diversity. The Reformatsky reaction is a key method for this purpose, reacting a CF3-aldimine with α-bromo esters to yield C3-monosubstituted 4-CF3 β-lactams. For example, using this method with methyl- and phenyl-α-bromo esters produces 3-methyl and 3-phenyl substituted β-lactams, respectively, as a mixture of cis and trans isomers. nih.gov

Further substitution at the C3 position can be achieved by generating an enolate from a C3-monosubstituted β-lactam and trapping it with various electrophiles. nih.govfrontiersin.org This approach has been used to introduce a range of functional groups. Aldehydes react with the enolate to yield 3-functionalized 4-CF3 β-lactams with good yields and high stereoselectivity, predominantly forming the trans diastereoisomer. nih.govfrontiersin.org Alkyl halides, such as methyl iodide and allyl bromide, and chloroformates have also been successfully employed as electrophiles to create disubstituted products at the C3 position. nih.govfrontiersin.org

Table 2: C3-Substitution of 4-CF3 β-Lactams This table is interactive. Click on the headers to sort.

| C3-Substituent | Electrophile | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Methyl | Methyl-α-bromo ester | - | 0.5:1 |

| Phenyl | Phenyl-α-bromo ester | - | 0.8:1 |

| -CH(OH)Ph | Benzaldehyde | 75 | >99:1 |

| -CH(OH)CH=CHPh | Cinnamaldehyde | 72 | >99:1 |

| -CH₂CH=CH₂ | Allyl bromide | 53 | - |

Data sourced from Decamps et al., 2019. nih.govfrontiersin.org

Stereochemical Influence of Remote Substituents on Reactivity

Stereochemistry is a critical factor governing the reactivity and outcomes of chemical reactions involving the azetidinone ring. numberanalytics.comnumberanalytics.com The three-dimensional arrangement of atoms can affect the accessibility of reactive sites and the stability of transition states. numberanalytics.com

In the synthesis of β-lactams, such as via the Staudinger ketene-imine cycloaddition, dipolar effects from substituents can be used to control diastereoselectivity. rsc.org For substitutions on a pre-existing fluoroazetidinone ring, the stereochemistry of substituents can direct the approach of incoming reagents. For example, in the addition of electrophiles to the enolate of C3-substituted 4-CF3 β-lactams, the existing stereocenters guide the formation of the new stereocenter. nih.govfrontiersin.org The stereochemical outcome is often highly selective. nih.govfrontiersin.org The relative configuration of these products can be determined using advanced NMR techniques, such as 2D ¹H-¹⁹F HOESY, which can detect through-space correlations between the CF₃ group and substituents at the C3 position. nih.gov Computational studies have also been employed to predict the stereoselectivity of reactions, finding that the solvent can play a crucial role in modifying the reaction mechanism from concerted to stepwise, thereby influencing the stereochemical outcome. acs.org

Development of Fluoroazetidinone-Containing Scaffolds for Diverse Applications

The fluoroazetidinone ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is a versatile starting point for developing therapeutic agents. rsc.orgnih.govnih.gov These scaffolds are used as core structures that can be systematically modified to interact with various biological targets. drugdiscoverytrends.comfrontiersin.org

3-Fluoro-β-lactams are valuable intermediates for synthesizing more complex molecules. researchgate.net They serve as key building blocks for producing fluorinated β-amino acids, which are then incorporated into larger structures such as analogues of the anticancer drug Taxol. researchgate.net Furthermore, fluoroazetidinone derivatives have been designed as analogues of other natural products. For instance, a series of 3-fluoro and 3,3-difluoro substituted β-lactams were synthesized as mimics of combretastatin (B1194345) A-4, a potent agent that disrupts microtubules, with the goal of developing new anticancer therapeutics. researchgate.netnih.gov The broader utility of fluoroazetidinones extends to their use as synthetic precursors for fluorinated β-lactam antibiotics and as building blocks for creating novel carbohydrate and amino acid structures. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (4R)-4-Fluoroazetidin-2-one |

| Ethyl bromodifluoroacetate |

| N-(p-methoxybenzyl)-3,3-difluoroazetidin-2-one |

| N-anisyl-3,3-difluoroazetidin-2-one |

| N-benzhydryl-3,3-difluoroazetidin-2-one |

| N-(p-methoxybenzyl)-1H-benzotriazolyl-1-methylamine |

| Combretastatin A-4 |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Fluorination Techniques

The precise introduction of a fluorine atom with specific stereochemistry is a central challenge in the synthesis of compounds like (4R)-4-fluoroazetidin-2-one. While established methods exist, the development of more efficient, versatile, and safer fluorination techniques remains a vibrant area of research. nih.gov Current efforts are focused on several promising fronts.

One major avenue is the advancement of catalytic enantioselective fluorination. mdpi.com This includes the use of chiral metal complexes and organocatalysts to control the stereochemical outcome of the fluorination step. nih.gov For instance, chiral palladium complexes have been successfully used for the enantioselective fluorination of β-ketoesters and oxindoles, providing high yields and excellent enantioselectivities. nih.gov Another approach involves the development of novel fluorinating reagents that are easier to handle and more selective than traditional ones like Selectfluor®. mdpi.comnih.gov

Enzymatic and biocatalytic methods are also gaining significant traction. Engineered ketoreductases have demonstrated the ability to produce four stereoisomers of fluoroalkyl amino acid esters, which are precursors to chiral fluorinated β-lactams. acs.org This biocatalytic platform offers high stereoselectivity (99:1 dr, 99% ee) and the potential for gram-scale reactions, highlighting the power of enzymes in creating complex chiral fluorinated molecules. acs.org The introduction of fluorine into a β-lactam ring is recognized as an effective strategy for creating electrophilic β-lactams, which can be valuable as building blocks for β-amino acids. nih.gov

Future research will likely focus on combining the benefits of different catalytic systems and exploring new reaction mechanisms, such as radical fluorination pathways, to access previously unattainable fluoroazetidinone structures with high stereocontrol. rsc.org

Table 1: Comparison of Emerging Stereoselective Fluorination Strategies

| Technique | Catalyst/Reagent Example | Key Advantages | Challenges |

| Metal Catalysis | Chiral Palladium Complexes | High enantioselectivity, applicable to various substrates. nih.gov | Catalyst cost, potential for metal contamination. |

| Organocatalysis | β,β-diaryl serine catalysts | Metal-free, mild reaction conditions. mdpi.com | Catalyst loading, substrate scope limitations. |

| Biocatalysis | Engineered Ketoreductases | Excellent stereoselectivity, environmentally benign. acs.org | Enzyme stability, substrate specificity. |

| Novel Reagents | Electrophilic Fluorinating Agents (e.g., Selectfluor®) | Powerful and versatile for creating C-F bonds. mdpi.com | Handling, potential for side reactions. |

Integration into Flow Chemistry Methodologies for Continuous Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. bohrium.comnih.gov For the synthesis of this compound and its derivatives, flow chemistry presents a compelling opportunity to overcome challenges associated with hazardous reagents, unstable intermediates, and precise control of reaction parameters. researchgate.netnih.gov

Continuous flow systems enable reactions to be performed under high pressure and temperature with enhanced safety, as only small volumes of reactants are present in the reactor at any given time. flinders.edu.au This is particularly advantageous for fluorination reactions, which can be highly exothermic. Microreactor technology allows for superior heat and mass transfer, leading to improved yields and selectivities. nih.gov

Exploration of New Catalytic Systems for Efficient Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalytic systems employed. rsc.org The Staudinger ketene-imine cycloaddition remains a cornerstone method for constructing the β-lactam ring, and ongoing research seeks to improve its stereoselectivity through novel catalysts. mdpi.comnih.gov

Key areas of exploration include:

Asymmetric Catalysis : The development of chiral Lewis acid catalysts and organocatalysts that can induce high levels of stereocontrol in the [2+2] cycloaddition reaction is a primary goal. nih.govrsc.org Using chiral ligands or catalysts can direct the formation of the desired (4R) stereoisomer with high diastereoselectivity. nih.gov

Biocatalysis : As mentioned previously, enzymes offer unparalleled selectivity. The identification or engineering of enzymes like lactamases or other hydrolases could provide green and highly efficient routes to chiral fluoroazetidinones through kinetic resolution or direct asymmetric synthesis. acs.orgresearchgate.net

Heterogeneous Catalysis : The use of solid-supported catalysts or magnetically separable nanoparticles, such as copper ferrite, offers practical advantages for large-scale production. mdpi.com These catalysts can be easily removed from the reaction mixture and recycled, reducing waste and cost. mdpi.com

The ultimate aim is to develop catalytic systems that are not only highly selective and efficient but also robust, scalable, and environmentally benign. mdpi.comrsc.org

Table 2: Emerging Catalytic Systems for β-Lactam Synthesis

| Catalyst Type | Example | Application in β-Lactam Synthesis | Potential Advantages |

| Organometallic | Chiral Palladium or Rhodium Complexes | Enantioselective fluorination and cycloadditions. nih.govresearchgate.net | High activity and selectivity. |

| Biocatalytic | Engineered Ketoreductases, Lactamases | Stereodivergent synthesis of precursors, kinetic resolution. acs.orgresearchgate.net | Exceptional stereocontrol, green process. |

| Heterogeneous | Copper Ferrite (CuFe₂O₄) Nanoparticles | Catalyzing Kinugasa reactions for cis-β-lactam formation. mdpi.com | Recyclability, ease of separation. |

Computational Design of Next-Generation Fluoroazetidinone Analogues with Enhanced Reactivity or Selectivity

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and process development. tandfonline.commdpi.com For fluoroazetidinones, these methods offer a powerful approach to rationally design novel analogues with tailored properties, such as enhanced biological activity, improved reactivity as a synthetic intermediate, or greater selectivity in subsequent reactions. nih.gov